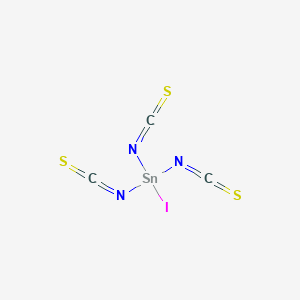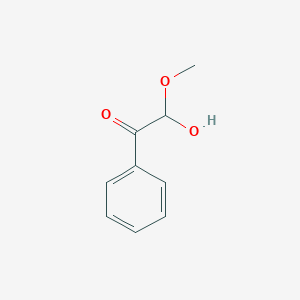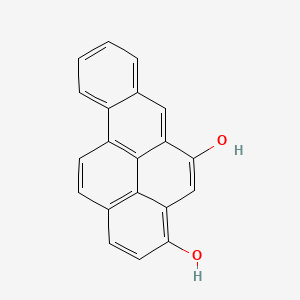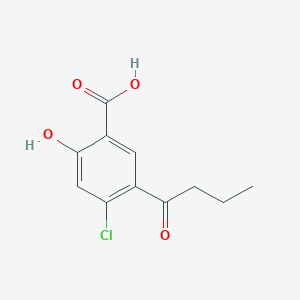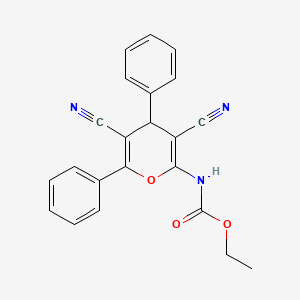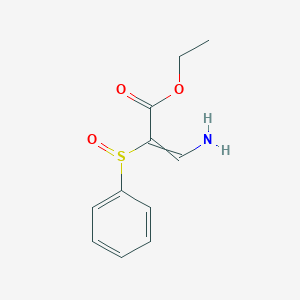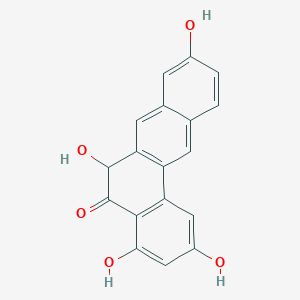![molecular formula C29H32Si3 B14347498 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole CAS No. 92886-82-3](/img/structure/B14347498.png)
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is a complex organosilicon compound It is characterized by the presence of multiple silyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,d]silole core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of silyl groups: The silyl groups are introduced through silylation reactions, which involve the use of silylating agents such as trimethylsilyl chloride or methyl(diphenyl)silyl chloride under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole involves its interaction with various molecular targets. The silyl groups play a crucial role in modulating the reactivity and stability of the compound. The pathways involved in its mechanism of action include:
Interaction with nucleophiles: The silyl groups can act as protecting groups, allowing selective reactions to occur at other sites in the molecule.
Formation of reactive intermediates: During chemical reactions, the compound can form reactive intermediates that facilitate the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Methyl-2-propanyl)-5-phenyl-5H-dibenzo[b,d]silole: Similar in structure but with different substituents.
5-Methyl-5H-dibenzo[b,d]silole: Lacks the additional silyl groups present in the target compound.
Uniqueness
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is unique due to the presence of multiple silyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
92886-82-3 |
|---|---|
Molekularformel |
C29H32Si3 |
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
trimethyl-[5-methyl-2-[methyl(diphenyl)silyl]benzo[b][1]benzosilol-5-yl]silane |
InChI |
InChI=1S/C29H32Si3/c1-30(2,3)32(5)28-19-13-12-18-26(28)27-22-25(20-21-29(27)32)31(4,23-14-8-6-9-15-23)24-16-10-7-11-17-24/h6-22H,1-5H3 |
InChI-Schlüssel |
HCWHWKUFCMBMRR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2=C(C=C(C=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


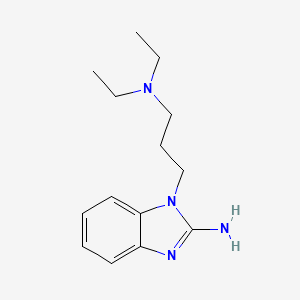
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
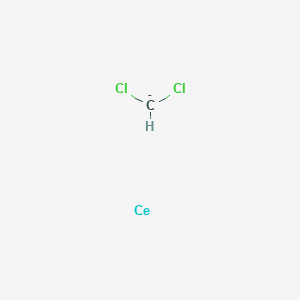
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
